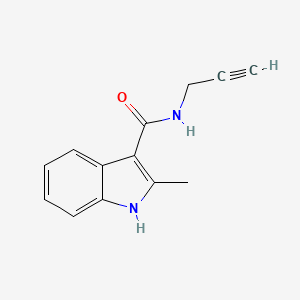
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide, also known as CCPA, is a selective adenosine A1 receptor agonist. It has been extensively studied for its potential use in the treatment of various medical conditions, including cardiovascular diseases, neurological disorders, and cancer.
Mecanismo De Acción
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide selectively activates the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Activation of the adenosine A1 receptor leads to a decrease in intracellular cAMP levels, which results in a reduction in cellular excitability and a decrease in the release of neurotransmitters and hormones. This mechanism of action is responsible for the cardioprotective and neuroprotective effects of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide.
Biochemical and Physiological Effects:
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has also been shown to reduce myocardial ischemia and reperfusion injury by reducing infarct size and improving cardiac function. Additionally, 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide is its high selectivity for the adenosine A1 receptor, which allows for targeted activation of this receptor without affecting other receptors in the body. This makes 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide a useful tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes. However, one limitation of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide. One area of interest is the potential use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in the treatment of cardiovascular diseases, such as myocardial infarction and heart failure. Another area of interest is the potential use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide as a tool for studying the role of the adenosine A1 receptor in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide involves the reaction between 5-chloro-2-hydroxybenzoyl chloride and N-cyclopentyl-N-methylglycine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide in high purity and yield.
Aplicaciones Científicas De Investigación
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have cardioprotective effects by reducing myocardial ischemia and reperfusion injury. 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-15(10-4-2-3-5-10)13(17)11-8-9(14)6-7-12(11)16/h6-8,10,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXUUSVNNPVQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopentyl-2-hydroxy-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


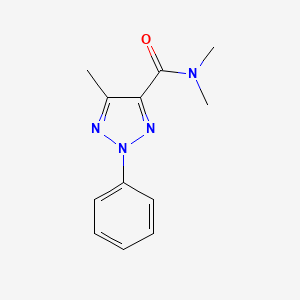

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
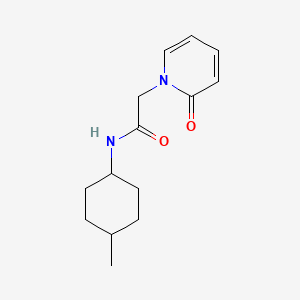
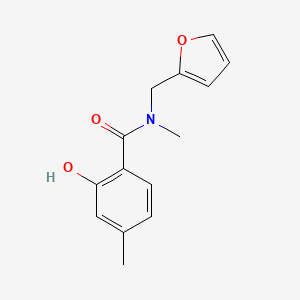

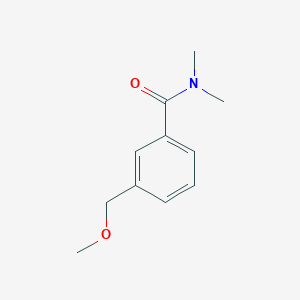

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

